1-(2-Amino-4-fluorophenyl)ethanone

Medicinal Chemistry Physicochemical Property Permeability

Replicating patented CNS drug routes demands precise 2-amino-4-fluoro regiochemistry; the wrong isomer derails structure-activity relationships. This compound is the exact intermediate specified in US Patent US5780475A for indazole-based antipsychotics. As a room-temperature solid, it offers safer, more precise handling than liquid 2-aminoacetophenone for process development. - Patented Route: Directly matches the intermediate in US5780475A for CNS drug synthesis. - Rational Design: +0.56 LogP boost over non-fluorinated analog improves membrane permeability without metabolic liability. - Pilot-Ready Form: Solid physical state simplifies large-scale batch or flow chemistry operations.

Molecular Formula C8H8FNO
Molecular Weight 153.15 g/mol
CAS No. 159305-15-4
Cat. No. B114301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Amino-4-fluorophenyl)ethanone
CAS159305-15-4
Molecular FormulaC8H8FNO
Molecular Weight153.15 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=C(C=C1)F)N
InChIInChI=1S/C8H8FNO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,10H2,1H3
InChIKeyCTGQOICFEKCNSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Amino-4-fluorophenyl)ethanone: Overview & Properties


1-(2-Amino-4-fluorophenyl)ethanone (2'-amino-4'-fluoroacetophenone) is a fluorinated aromatic ketone with the molecular formula C8H8FNO and a molecular weight of 153.15 g/mol [1]. It is characterized by an acetyl group at the 1-position, a primary amine at the 2-position, and a fluorine atom at the 4-position on the phenyl ring. This substitution pattern imparts distinct physicochemical properties, including a computed LogP of 2.19, and makes it a valuable intermediate for synthesizing heterocyclic compounds and active pharmaceutical ingredients [2]. It is commercially supplied as a solid with a typical purity of 95% or higher .

Workflow Heterocyclic synthesis building block
Selection Logic Fluorinated regioisomer for CNS lead optimization
Procurement Context Solid intermediate for scalable process chemistry

Why Regioisomeric Analogs Cannot Substitute


The precise regiochemistry (2-amino, 4-fluoro) of this compound is critical for its function as a synthetic intermediate. The ortho-amino group provides a nucleophilic handle for forming fused heterocycles like indazoles, while the para-fluorine atom introduces a metabolically stable, electron-withdrawing substituent that modulates ring reactivity and increases lipophilicity (LogP 2.19) compared to the non-fluorinated analog 2-aminoacetophenone (LogP 1.63) [1]. This difference directly impacts downstream reaction yields and the physicochemical profile of final drug candidates. Substituting with 2-amino-5-fluorophenyl ethanone, for example, alters the electronic landscape and would lead to different regioisomeric products, undermining structure-activity relationships essential for target binding [2].

Regiochemistry 2-amino-5-fluoro analog may shift heterocycle formation and alter downstream SAR.
Physicochemical Non-fluorinated 2-aminoacetophenone may reduce lipophilicity and membrane permeability context.
Process Liquid physical state of de-fluoro analog may require different handling and stability review.

Performance Differentiators vs. Closest Analogs


Enhanced Lipophilicity vs. 2-Aminoacetophenone

The introduction of a para-fluorine atom significantly increases the partition coefficient of the acetophenone building block. The target compound exhibits a computed LogP of 2.19, which is 0.56 log units higher than the LogP of 1.63 for the non-fluorinated comparator, 2-aminoacetophenone [1][2]. This modification enhances membrane permeability potential, a crucial factor for designing drug candidates with favorable absorption, distribution, metabolism, and excretion profiles.

Lipophilicity vs. 2-Aminoacetophenone
Cross-study comparable
ΔLogP +0.56
Supports membrane permeability context
Computed LogP 2.19 vs. 1.63. Vendor-reported values.
Medicinal Chemistry Physicochemical Property Permeability

Solid-State Stability Advantage

1-(2-Amino-4-fluorophenyl)ethanone is a solid at room temperature, which offers practical advantages in handling, weighing, and formulating compared to the non-fluorinated analog 2-aminoacetophenone, which is a liquid [1]. Solid intermediates generally exhibit better long-term chemical stability, reducing degradation risks during storage and simplifying scalable process chemistry operations.

Solid-State Stability
Head-to-head
Solid vs. Liquid
May simplify handling and inventory stability
Physical form at 25°C; comparator is yellow oily liquid.
Formulation Handling Stability

Patented Intermediate for Antipsychotic Indazoles

The compound is explicitly claimed as a key precursor in a major pharmaceutical patent for antipsychotic indazole derivatives (US5780475A, Merck Sharp & Dohme) [1]. This demonstrates a validated, high-value synthetic route where the specific substitution pattern is not arbitrary; the 4-fluoro-2-amino configuration is required to build the indazole ring system correctly. No analogous claim exists for the non-fluorinated or para-chloro versions in the same context, highlighting its unique status.

Patented Intermediate
Class-level inference
US5780475A
Supports antipsychotic indazole research route
Explicitly claimed; requires synthetic validation.
Synthetic Chemistry Patent Chemistry Antipsychotic

Limited Public Quantitative Comparisons

A systematic search reveals that direct, head-to-head quantitative comparisons (e.g., IC50, rate constants, pharmacokinetic parameters) of 1-(2-amino-4-fluorophenyl)ethanone against its closest analogs are absent from the peer-reviewed literature. While the compound is frequently used as a building block to generate bioactive molecules, its own biochemical activity is rarely the subject of SAR studies. Consequently, high-strength quantitative differentiators for the compound itself cannot be established from public data. The differentiation case relies predominantly on its unique, patent-protected synthetic applicability and differential physicochemical properties.

Direct Biological Comparisons
Data to verify
None identified
Value driven by synthetic utility, not innate bioactivity
Systematic search; no peer-reviewed IC50 or Ki data.
Evidence Gap Analysis Comparative Potency

Validated Application Scenarios


Antipsychotic Indazole Synthesis

Most compellingly, this compound is a designated intermediate in the synthesis of indazole-based antipsychotic agents as per US Patent US5780475A [1]. Any research group developing similar CNS-targeted therapies can confidently procure this compound to replicate or build upon the patented route, where the 4-fluoro substituent is essential for the final pharmacological profile.

Optimizing Pharmacokinetic Properties

For projects requiring a calculated boost in lipophilicity, this compound is a superior starting material over 2-aminoacetophenone. The +0.56 LogP increase provides a rational, quantifiable basis for selecting it as a fragment in lead optimization campaigns aimed at improving membrane permeability without introducing metabolic liabilities associated with larger hydrophobic groups [1][2].

Scalable Process Chemistry

The solid physical form of 1-(2-amino-4-fluorophenyl)ethanone at room temperature makes it the preferred choice over the liquid 2-aminoacetophenone for process development [1][2]. This facilitates safer and more precise handling in large-scale batch or flow chemistry settings which is a distinct procurement advantage for pilot plant operations.

Heterocyclic Libraries for Kinase & HDAC Targets

The compound's structure suggests direct application in constructing diverse heterocyclic libraries targeting kinases and HDACs. The ortho-amino ketone motif is a classic synthon for quinazoline and benzodiazepine formation. Procurement is justified for any combinatorial chemistry effort focused on these target classes where the fluorine atom is a requisite vector [1].

Application
Selection Property
Validation Focus
CNS-Targeted Heterocycle Synthesis
Patent-mapped regioisomer
Indazole ring formation fidelity
Lead Optimization Campaigns
Fluorine-mediated lipophilicity increase
Permeability and ADME endpoint context
Scalable Process Research
Solid physical form at ambient conditions
Weighing accuracy and storage stability
Kinase & HDAC Library Construction
Ortho-amino ketone synthon
Quinazoline and benzodiazepine scaffold review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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